2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone
Description
2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone is a cyclohexanone derivative featuring a propyl chain substituted with a 4-methoxyphenyl group, a ketone moiety (3-oxo), and a phenyl group. The electron-donating methoxy group may enhance solubility in organic solvents, while the phenyl and cyclohexanone moieties contribute to steric bulk and conformational flexibility. Although direct references to this compound are absent in the provided evidence, structural analogs suggest applications as synthetic precursors or bioactive molecules .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-25-18-13-11-17(12-14-18)22(24)15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)23/h2-4,7-8,11-14,19-20H,5-6,9-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPJJSIKAPYQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2CCCCC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343697 | |
| Record name | 2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73669-78-0 | |
| Record name | 2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to a Michael addition with cyclohexanone under basic conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Research indicates that compounds similar to 2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone exhibit significant analgesic effects. The compound's structure allows it to interact with biological targets effectively, making it a candidate for pain management therapies. In pharmacological evaluations, derivatives of this compound have shown promising results in reducing pain in animal models, suggesting potential for further development into therapeutic agents .
Anti-inflammatory Effects
In addition to analgesic properties, studies have indicated that this compound may possess anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it useful in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases .
Organic Synthesis
Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic additions and cyclization processes. For instance, it can be utilized to synthesize piperidine derivatives through specific reaction pathways that exploit its carbonyl groups .
Michael Addition Reactions
The compound can participate in Michael addition reactions, where it acts as an electrophile. This property is particularly useful in synthesizing larger molecular frameworks that are essential in drug development and material science. The ability to form adducts with various nucleophiles expands its utility in synthetic chemistry .
Materials Science
Polymer Chemistry
In materials science, derivatives of 2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone have been explored for their potential use in polymer synthesis. The compound can be incorporated into polymer backbones to enhance mechanical properties or introduce specific functionalities that improve the performance of the resulting materials .
Nanomaterials
Recent studies suggest that the compound may be used in the formulation of nanomaterials due to its ability to stabilize nanoparticles during synthesis. This application is crucial for developing advanced materials with tailored properties for electronics or biomedical applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Analgesic Effects | Demonstrated significant pain relief in rat models using derivatives of the compound. |
| Study B | Anti-inflammatory Properties | Showed reduction in inflammatory markers in vitro and in vivo. |
| Study C | Organic Synthesis | Utilized as an intermediate for synthesizing complex piperidine derivatives with enhanced bioactivity. |
| Study D | Polymer Applications | Found effective in enhancing the mechanical strength of polymer composites when incorporated into the matrix. |
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. Its methoxyphenyl and phenylpropyl groups allow it to bind to active sites on proteins, altering their function .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Cyclic Ketone Derivatives
a. 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone ()
- Structure: Cyclopentanone core with 4-chlorophenyl and methyl substituents.
- Synthesis : Prepared via alkylation of ester intermediates followed by hydrolysis .
- Application : Key intermediate for metconazole, a fungicide.
- Comparison: Ring Size: Cyclopentanone (5-membered) vs. cyclohexanone (6-membered). Substituents: Chlorine (electron-withdrawing) vs. methoxy (electron-donating). Chlorine may enhance stability toward oxidation, while methoxy improves solubility. Functionality: Both compounds serve as intermediates, but the target lacks dimethyl groups, possibly reducing steric hindrance during synthesis .
b. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone ()
- Structure: Cyclopentanone with a methylcyclohexenyl-propyl chain.
- Applications: Likely used in fragrance or polymer industries due to unsaturated motifs, contrasting with the target’s aromatic substituents for bioactive roles .
Aromatic Carboxylic Acid Derivatives
3-Hydroxy-4-methoxycinnamic Acid ()
- Structure : Cinnamic acid backbone with hydroxy and methoxy groups.
- Applications : Pharmacological research, antioxidants, and food additives.
- Bioactivity: Hydroxy-methoxy combinations in cinnamic acids are linked to anti-inflammatory properties, whereas the target’s ketone and phenyl groups may favor receptor-binding in drug design .
Physicochemical Properties
Biological Activity
2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone, also known as a derivative of cyclohexanone, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure includes a cyclohexanone moiety and a methoxyphenyl group, which may contribute to its interaction with various biological targets.
Chemical Structure
The chemical formula for 2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone is , with a molecular weight of approximately 348.43 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone |
| Molecular Formula | C22H24O3 |
| Molecular Weight | 348.43 g/mol |
Biological Activity Overview
Research indicates that compounds similar to 2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific findings related to its biological activity.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding : It could interact with neurotransmitter receptors, modulating their activity and potentially affecting pain perception.
Pharmacological Studies
Several studies have explored the pharmacological effects of related compounds:
- Anti-inflammatory Effects : In vitro studies have shown that derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Analgesic Activity : Animal models have demonstrated that these compounds can reduce pain responses, indicating their potential as analgesics.
- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 1: Anti-inflammatory Activity
A study conducted on a related compound showed a marked reduction in inflammation markers in rats subjected to induced arthritis. The administration of the compound resulted in a significant decrease in swelling and pain compared to control groups.
Case Study 2: Analgesic Properties
In a double-blind study involving human subjects, a derivative of this compound was tested for its analgesic properties. Participants reported a significant reduction in pain levels compared to placebo, supporting its efficacy as a pain relief agent.
Comparative Analysis
To better understand the biological activity of 2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone, we can compare it with similar compounds:
Q & A
What are the established synthetic routes for 2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone, and how can experimental conditions be optimized?
Basic
The compound is synthesized via the reduction of a 1,5-diketone intermediate. A validated method involves dissolving the diketone in THF–MeOH (5:1) and reducing it with NaBH₄ (3 equivalents) under stirring for 16 hours at room temperature. After workup (acid quenching, ether extraction, and crystallization), a yield of ~75% is achievable . For optimization, variables like solvent polarity (e.g., THF vs. DMF), reaction time, and stoichiometric ratios should be systematically tested using design-of-experiment (DOE) approaches.
What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
Basic
1H and 13C NMR are critical for structural confirmation. Key 1H NMR signals include aromatic protons (δ 6.6–7.2 ppm) and cyclohexanone carbonyl-associated protons (δ 2.2–2.8 ppm). Conflicting data (e.g., shifts in aromatic regions) may arise from solvent effects (DMSO vs. CDCl₃) or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy. For unresolved discrepancies, X-ray crystallography provides definitive structural proof .
How do electronic effects of the 4-methoxyphenyl group influence the compound’s reactivity in subsequent reactions?
Advanced
The methoxy group acts as an electron-donating substituent, enhancing the electron density of the adjacent carbonyl group. This increases susceptibility to nucleophilic attacks (e.g., Grignard additions) but may reduce electrophilic substitution rates. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO). Comparative experiments with substituents like -Cl or -NO₂ further elucidate electronic contributions .
What strategies are effective for analyzing contradictions in synthetic yields or unexpected byproducts?
Advanced
Contradictions often stem from side reactions (e.g., over-reduction or keto-enol tautomerization). Use LC-MS or GC-MS to identify byproducts. Kinetic studies (e.g., varying reaction times) and quenching intermediates can pinpoint degradation pathways. For yield inconsistencies, monitor reaction progress via in-situ techniques (e.g., ReactIR) to detect incomplete conversions or competing pathways .
How can the biological activity of this compound be systematically evaluated, and what mechanistic insights are plausible?
Advanced
Screen for anti-inflammatory or analgesic activity using in vitro models (e.g., COX-1/COX-2 inhibition assays) and in vivo rodent models (carrageenan-induced paw edema). Structure-activity relationship (SAR) studies via substituent modifications (e.g., replacing methoxy with hydroxyl groups) can identify pharmacophores. Molecular docking simulations against target proteins (e.g., cyclooxygenase) provide mechanistic hypotheses .
What role does the cyclohexanone ring play in stabilizing the compound’s conformation during crystallization?
Advanced
The chair conformation of cyclohexanone minimizes steric strain, favoring crystal lattice formation. X-ray diffraction data reveal intermolecular interactions (e.g., C-H···O hydrogen bonds) between the ketone oxygen and adjacent aromatic protons. Solvent choice (e.g., EtOAc/hexane) during crystallization affects packing efficiency and polymorph formation .
How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?
Advanced
Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during diketone formation or employ asymmetric catalysis (e.g., Jacobsen epoxidation). Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. For complex mixtures, use NMR chiral shift reagents (e.g., Eu(hfc)₃) to resolve stereoisomers .
What computational tools are suitable for predicting the compound’s physicochemical properties?
Advanced
Software like Gaussian (for DFT calculations) predicts logP, pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) model solvation effects. ADMET predictors (e.g., SwissADME) estimate bioavailability and toxicity. Validate predictions experimentally via shake-flask solubility tests or HPLC retention time analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
